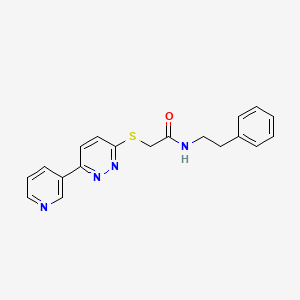

N-苯乙基-2-((6-(吡啶-3-基)嘧啶-3-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related acetamide compounds involves various strategies, including coupling reactions and the use of different reagents and catalysts. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their analogs as opioid kappa agonists was achieved by exploring variations in N-acyl, N-alkyl, and amino functions . Similarly, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was performed using a coupling reaction, and the product was crystallized using a toluene and methanol mixture . These methods could potentially be adapted for the synthesis of "N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide."

Molecular Structure Analysis

The molecular structure and vibrational properties of acetamide compounds have been investigated using various spectroscopic techniques and theoretical calculations. For example, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using XRD, FT-IR, NMR, and DFT calculations . The crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide was determined using single-crystal X-ray diffraction, revealing the planarity of the amide unit and the dihedral angles with the benzene and pyridine rings . These studies provide a foundation for analyzing the molecular structure of "N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide."

Chemical Reactions Analysis

The papers describe various chemical reactions involving acetamide compounds, including their reactivity with different reagents to form new derivatives. For instance, N-1-Naphthyl-3-oxobutanamide was used in the synthesis of various heterocyclic compounds, demonstrating the versatility of acetamide derivatives in chemical synthesis . The functionalization of 3-(substituted amino)thieno[2,3-b]pyridines with azidoacetamide and monothiooxamide fragments was also reported . These reactions could be relevant to the chemical reactivity of "N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide compounds are influenced by their molecular structure and substituents. The papers discuss properties such as thermal stability, vibrational absorption bands, and hydrogen bonding patterns . The crystal packing and intermolecular interactions play a significant role in the stability of these compounds . The biological activities of acetamide derivatives, such as their use as opioid agonists and potential antifungal and insecticidal agents, are also highlighted . These properties are essential for understanding the behavior of "N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide" in various environments and its potential applications.

科学研究应用

合成和生物活性

合成和分子对接:从特定的吡啶-腈开始合成新的吡啶和稠合吡啶衍生物。这些化合物,包括三唑并吡啶、吡啶并三嗪和吡啶-吡唑杂化物,对 GlcN-6-P 合酶表现出中等至良好的结合能,表明具有潜在的生物活性。它们还表现出抗菌和抗氧化活性 (Flefel 等人,2018).

嘧啶-3-酮衍生物的合成:建立了一种合成一类新型嘧啶-3-酮衍生物的方法,这些化合物具有进一步化学转化和可能的生物应用潜力 (Ibrahim 和 Behbehani,2014).

嘧啶衍生物的抗分泌活性:合成了一系列 2-苯基-2-(3-嘧啶基)硫代乙酰胺衍生物,并研究了它们的抗分泌活性。一些衍生物显示出有效且持久的活性,表明具有作为治疗剂的潜力 (Yamada 等人,1981).

杂环的级联反应:硫脲-乙酰胺被用作通过一锅级联反应合成各种杂环的起始材料。这展示了一种通用的杂环化学方法,具有创造具有生物活性的化合物的潜力 (Schmeyers 和 Kaupp,2002).

抗增殖和抗菌研究

吡啶-噻唑衍生物的抗增殖活性:吡啶连接的噻唑杂化物对某些癌细胞系表现出有希望的抗癌活性,突出了这些化合物在癌症治疗中的潜力 (Alqahtani 和 Bayazeed,2020).

新型磺酰胺衍生物的抗菌活性:磺酰胺衍生物的合成及其抗菌活性评价揭示了其在对抗微生物感染中的潜在应用 (Fahim 和 Ismael,2019).

属性

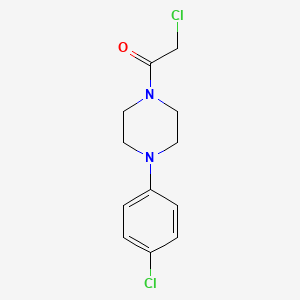

IUPAC Name |

N-(2-phenylethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c24-18(21-12-10-15-5-2-1-3-6-15)14-25-19-9-8-17(22-23-19)16-7-4-11-20-13-16/h1-9,11,13H,10,12,14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMAJCUSROVXPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)[(4-chlorophenyl)methoxy]amine](/img/structure/B2546744.png)

![Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2546746.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2546748.png)

![N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2546750.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide](/img/structure/B2546752.png)

![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2546761.png)

![2-[5-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2546763.png)